

Electron configuration and basic characteristics of Barium.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barium carbonate-13C

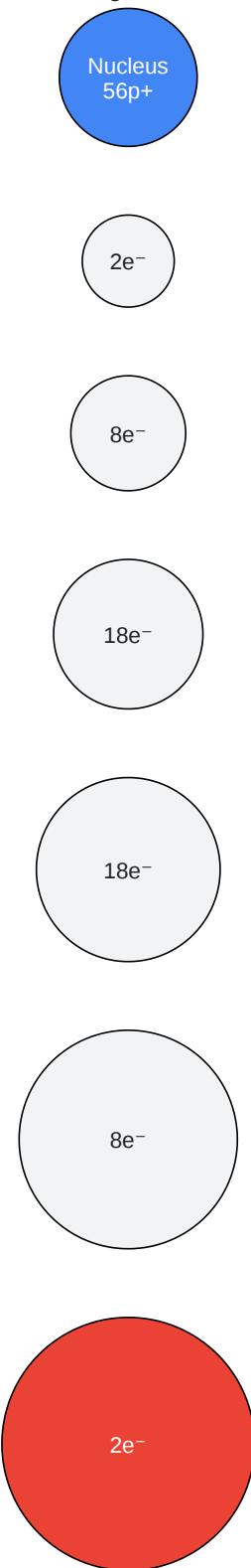
Cat. No.: B135627

[Get Quote](#)

An In-depth Technical Guide to the Electron Configuration and Basic Characteristics of Barium

Introduction

Barium (Ba), atomic number 56, is a soft, silvery alkaline earth metal belonging to Group 2 of the periodic table.^{[1][2]} Due to its high chemical reactivity, it is never found in nature as a free element, occurring primarily in minerals such as barite (barium sulfate, BaSO₄) and witherite (barium carbonate, BaCO₃).^{[2][3][4]} First isolated by Sir Humphry Davy in 1808, its name originates from the Greek word "barys," meaning "heavy," a nod to the high density of its common mineral, barite.^{[1][2][5]} This guide provides a comprehensive overview of Barium's electron configuration, fundamental properties, chemical reactivity, and relevant experimental protocols, tailored for professionals in research and development.


Electron Configuration

The arrangement of electrons in an atom's orbitals dictates its chemical behavior. Barium has 56 electrons, which are distributed according to the Aufbau principle, Pauli exclusion principle, and Hund's rule.^[6]

- Full Electron Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 6s²^{[4][7][8]}
- Noble Gas Abbreviated Configuration: [Xe] 6s²^{[1][4][5][9]}
- Electron Shell Structure: 2, 8, 18, 18, 8, 2^{[1][7][9]}

The two electrons in the outermost 6s orbital are its valence electrons.[\[10\]](#) The relative ease with which Barium can lose these two electrons to achieve a stable electron configuration similar to the noble gas Xenon explains its consistent +2 oxidation state in compounds and its high reactivity.[\[2\]](#)[\[10\]](#)

Electron Shell Configuration of Barium (Ba)

[Click to download full resolution via product page](#)

Caption: Logical representation of Barium's electron shell structure.

Core Atomic and Physical Characteristics

The fundamental properties of Barium are summarized below. These quantitative data highlight its characteristics as a dense alkaline earth metal.

General Properties

Atomic Number	56[1][2][11][12]
Symbol	Ba[1][5][11]
Atomic Mass	137.327 u[1][5][11][12][13]
Group	2 (Alkaline Earth Metals)[1][2][7]
Period	6[1][7][11]

Physical Properties

Melting Point	725-727 °C (1000 K)[1][5][10][11][12]
Boiling Point	1640-1870 °C (2143-2170 K)[1][5][10][12]
Density (at 20°C)	3.51 - 3.6 g/cm³[1][10][11]
Appearance	Silvery-white, soft, malleable metal[1][2][4][14]
Crystal Structure	Body-centered cubic (bcc)[10][15]
Mohs Hardness	1.25[10][16]

Atomic & Chemical Properties

Oxidation States	+2 (common), +1[10][15]
Electronegativity (Pauling)	0.89[1][15][16]
1st Ionization Energy	502.9 kJ/mol[10][15][17][18][19]
2nd Ionization Energy	965.2 kJ/mol[10][15][17][18][19]
3rd Ionization Energy	3600 kJ/mol[10][15][17]
Atomic Radius (empirical)	222 pm[15]
Covalent Radius	198 pm[7]
Electron Affinity	13.95 kJ/mol[9][10][16]

Isotopic Composition

Naturally occurring Barium is a mixture of six stable isotopes and one primordial radioisotope with an extremely long half-life.[10][13][20] The most abundant is ¹³⁸Ba.

Isotope	Natural Abundance (%)
¹³⁰ Ba	~0.11%[20]
¹³² Ba	~0.10%[20]
¹³⁴ Ba	~2.42%[20]
¹³⁵ Ba	~6.59%[20]
¹³⁶ Ba	~7.85%[20]
¹³⁷ Ba	~11.23%[20]
¹³⁸ Ba	~71.70%[10][20]

Additionally, there are over 30 synthetic radioisotopes, with ¹³³Ba being the longest-lived, having a half-life of 10.538 years.[13][15]

Chemical Reactivity and Key Reactions

Barium is more reactive than magnesium, calcium, and strontium.[\[1\]](#)[\[15\]](#) Its high reactivity necessitates storage under an inert atmosphere or oxygen-free liquids like mineral oil or kerosene to prevent oxidation.[\[1\]](#)[\[5\]](#)[\[15\]](#)[\[21\]](#)

- **Reaction with Air:** Barium readily oxidizes in air at room temperature, forming a passivating layer of barium oxide (BaO).[\[10\]](#)[\[14\]](#)[\[15\]](#) When ignited, it reacts with both oxygen and nitrogen to form a mixture of BaO, barium peroxide (BaO₂), and barium nitride (Ba₃N₂).[\[3\]](#)[\[22\]](#)
- **Reaction with Water:** The reaction with water and alcohols is highly exothermic, releasing hydrogen gas and forming barium hydroxide, Ba(OH)₂.[\[2\]](#)[\[3\]](#)[\[10\]](#)[\[15\]](#)[\[22\]](#) $\text{Ba} + 2\text{H}_2\text{O} \rightarrow \text{Ba}(\text{OH})_2 + \text{H}_2\uparrow$
- **Reaction with Acids:** Barium is readily attacked by most acids.[\[15\]](#) A notable exception is sulfuric acid, which causes passivation due to the formation of a surface layer of insoluble barium sulfate (BaSO₄).[\[15\]](#)
- **Reaction with Non-metals:** Upon heating, Barium combines with non-metals such as hydrogen, nitrogen, carbon, and phosphorus.[\[10\]](#)[\[15\]](#) It also reacts vigorously with halogens.[\[1\]](#)

Experimental Protocols

Protocol for Determination of Electron Configuration via Atomic Emission Spectroscopy

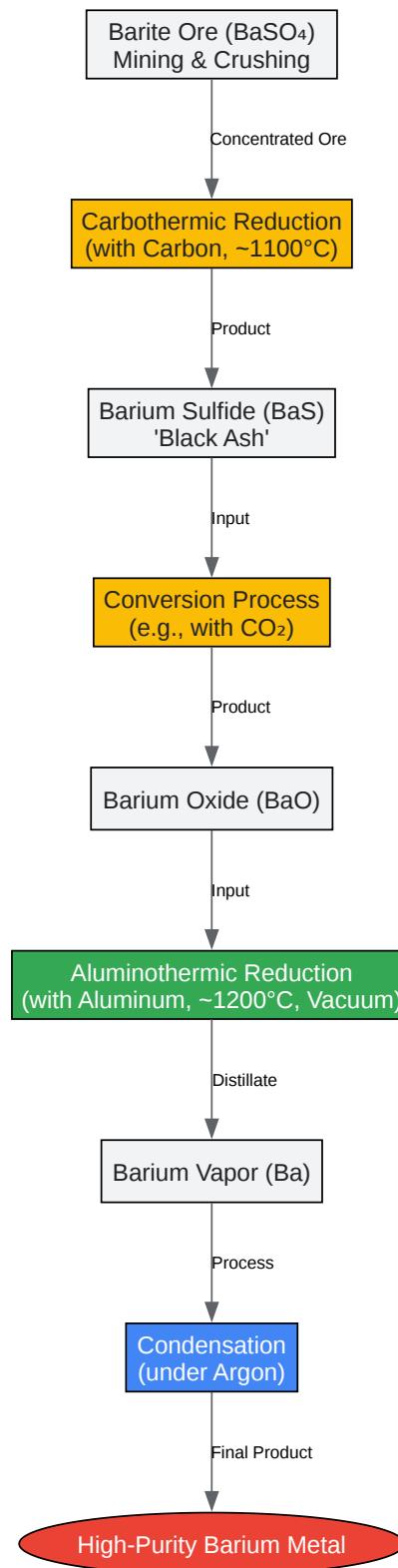
Atomic Emission Spectroscopy (AES) is a standard method for experimentally verifying the electron configuration of an element. The protocol involves analyzing the electromagnetic radiation emitted by atoms after they have been excited to higher energy levels.

- **Sample Preparation:** A salt of Barium, such as Barium Chloride (BaCl₂), is dissolved in a suitable solvent (e.g., deionized water) to create a standard solution.
- **Atomization and Excitation:** The Barium solution is introduced into a high-energy source, typically an inductively coupled plasma (ICP) or a flame. The intense heat desolvates,

vaporizes, and atomizes the sample. The high temperature excites the valence electrons of the Barium atoms from their ground state ($6s^2$) to higher, unstable energy orbitals.

- Emission: As the excited electrons relax and fall back to lower energy levels, they emit photons of light at specific, discrete wavelengths.
- Dispersion and Detection: The emitted light is passed through a monochromator (a prism or diffraction grating) which separates the light into its component wavelengths, creating a spectrum. A detector, such as a photomultiplier tube, measures the intensity of light at each wavelength.
- Data Analysis: The resulting emission spectrum consists of a series of sharp lines, each corresponding to a specific electronic transition between energy levels. The wavelengths of these lines are characteristic of Barium. By comparing the observed spectral lines to known atomic spectral databases and applying the principles of quantum mechanics (such as the Rydberg formula), the energy levels of the Barium atom can be determined, confirming its electronic structure. The prominent pale yellow-green flame color of barium compounds is a macroscopic manifestation of these electronic transitions.[1][2]

Protocol for Commercial Extraction of Barium from Barite Ore


The primary commercial source of Barium is the mineral barite ($BaSO_4$). The extraction process is a multi-step procedure involving high-temperature reduction and purification.[10]

- Ore Preparation: High-grade barite ore is crushed, ground, and concentrated via flotation to remove impurities like iron and silicon.[23]
- Carbothermic Reduction: The concentrated barium sulfate is mixed with a carbon source, such as coal or petroleum coke, and roasted in a rotary kiln at approximately $1100^{\circ}C$.[15][23] This reduces the sulfate to water-soluble barium sulfide (BaS), often called "black ash".
 $BaSO_4 + 2C \rightarrow BaS + 2CO_2 \uparrow$
- Conversion to Oxide: The BaS is treated to form barium oxide (BaO). This can be achieved by first converting the BaS to barium carbonate ($BaCO_3$) by reacting it with sodium carbonate or carbon dioxide.[15][23] The resulting $BaCO_3$ is then calcined with carbon

powder at high temperatures to yield BaO.[23] $\text{BaS} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{BaCO}_3 + \text{H}_2\text{S}$ $\text{BaCO}_3 \rightarrow \text{BaO} + \text{CO}_2 \uparrow$

- Aluminothermic Reduction: Pure Barium metal is produced by reducing barium oxide with aluminum powder in a vacuum retort at temperatures between 1100-1200°C.[15] Barium metal has a lower boiling point than the other components and is distilled off as a vapor.
$$4\text{BaO} + 2\text{Al} \rightarrow 3\text{Ba} \uparrow + \text{BaAl}_2\text{O}_4$$
- Purification: The Barium vapor is condensed and collected in a cool part of the apparatus under an inert argon atmosphere to yield the final high-purity metal (typically >99%).[15]

Workflow for Commercial Extraction of Barium Metal

[Click to download full resolution via product page](#)

Caption: High-level workflow for the industrial extraction of Barium.

Safety and Handling

Barium metal and its water- or acid-soluble compounds are toxic.[5][10] Ingestion can lead to gastrointestinal issues, muscle weakness, cardiac dysrhythmias, and paralysis.[24]

- **Handling:** Metallic Barium should be handled in an enclosed process under a dry, inert gas like argon.[21] Contact with water or moisture must be avoided as it produces flammable hydrogen gas.[21][25]
- **Storage:** Store in tightly sealed, properly labeled containers under mineral oil or argon in a cool, dry, well-ventilated area away from heat.[21]
- **Personal Protective Equipment (PPE):** When handling Barium or its compounds, appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection (if dusts or fumes are generated), is mandatory.[21][25]
- **Disposal:** Barium waste is often classified as hazardous or special waste and must be disposed of in accordance with local, national, and international regulations.[26]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium Element | History, Uses, Facts, Physical Chemical Characteristics [periodic-table.com]
- 2. Barium: Properties, Compounds and Uses [allen.in]
- 3. Properties of barium | MEL Chemistry [melscience.com]
- 4. materials.gelsonluz.com [materials.gelsonluz.com]
- 5. Barium Facts - Periodic Table of the Elements [thoughtco.com]
- 6. proprep.com [proprep.com]
- 7. Periodic Table of Elements: Barium - Ba (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 8. [brainly.com](#) [brainly.com]
- 9. [WebElements Periodic Table » Barium » properties of free atoms](#) [webelements.com]
- 10. [Barium \(Ba\) | Research Starters | EBSCO Research](#) [ebsco.com]
- 11. [#56 - Barium - Ba](#) [hobart.k12.in.us]
- 12. [Atomic Number of Barium Ba](#) [atomicnumber.net]
- 13. [Isotopes of barium - Wikipedia](#) [en.wikipedia.org]
- 14. [CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf](#) [ncbi.nlm.nih.gov]
- 15. [Barium - Wikipedia](#) [en.wikipedia.org]
- 16. [Technical data for the element Barium in the Periodic Table](#) [periodictable.com]
- 17. [Barium \(Ba\) - Periodic Table](#) [periodictable.one]
- 18. [alfa-chemistry.com](#) [alfa-chemistry.com]
- 19. [Ionization Energies for all the elements in the Periodic Table](#) [periodictable.com]
- 20. [grokipedia.com](#) [grokipedia.com]
- 21. [Barium - ESPI Metals](#) [espimetals.com]
- 22. [Barium: Chemical reactions | Pilgaard Elements](#) [pilgaardelements.com]
- 23. [News - Barium Extraction Process](#) [epomaterial.com]
- 24. [Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR](#) [www.cdc.gov]
- 25. [nj.gov](#) [nj.gov]
- 26. [Barium \(HSG 46, 1991\)](#) [inchem.org]
- To cite this document: BenchChem. [Electron configuration and basic characteristics of Barium.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b135627#electron-configuration-and-basic-characteristics-of-barium\]](https://www.benchchem.com/product/b135627#electron-configuration-and-basic-characteristics-of-barium)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com